Cas no 13673-92-2 (3,5-dichlorobenzene-1,2-diol)
3,5-dichlorobenzene-1,2-diol structure
Product Name:3,5-dichlorobenzene-1,2-diol
CAS No:13673-92-2
MF:C6H4Cl2O2
MW:179.00076007843
CID:163222
PubChem ID:26173
Update Time:2025-04-19
3,5-dichlorobenzene-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediol,3,5-dichloro-
- 3,5-Dichlorocatechol
- DICHLOROCATECHOL
- 3,5-Dichloro-benzene-1,2-diol
- 3,5-Dichlorocatechol1000µg
- 3,5-Dichloropyrocatechol
- 3 5-DICHLOROCATECHOL 97
- 3,5-dichloro-2-benzenediol
- 4,6-Dichloro-1,2-benzenediol
- 3,5-Dichloro-1,2-benzenediol
- 3,5-Dichlorocatechol 97%
- 3,5-dichlorobenzene-1,2-diol
- 1,2-Benzenediol, 3,5-dichloro-
- 3,5-dichloro-1,2-dihydroxybenzene
- EN300-1599476
- C02933
- 1,2-dihydroxy-4,6-dichlorobenzene
- XSXYVLIPQMXCBV-UHFFFAOYSA-N
- 3,5-Dichloro-1,2-benzenediol #
- HY-133609
- F87383
- bmse000336
- DTXSID5074509
- 3,5-Dichlorocatechol, 97%
- MFCD02683889
- J-006900
- Q27098232
- CHEBI:15788
- SCHEMBL70194
- SY299571
- AKOS003368034
- CCRIS 4063
- 13673-92-2
- 35C
- 3i4y
- CS-0128393
- DB-330930
-
- MDL: MFCD02683889
- Inchi: 1S/C6H4Cl2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
- InChI Key: XSXYVLIPQMXCBV-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1O)O)Cl
Computed Properties
- Exact Mass: 177.95892
- Monoisotopic Mass: 177.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: nothing
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.4512 (rough estimate)
- Melting Point: 79.5-84.5 °C (lit.)
- Boiling Point: 255.02°C (rough estimate)
- Flash Point: 117.4°C
- Refractive Index: 1.4595 (estimate)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 40.46
- Solubility: Not available
3,5-dichlorobenzene-1,2-diol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-36
3,5-dichlorobenzene-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 545899-250MG |
3,5-dichlorobenzene-1,2-diol |
13673-92-2 | 97% | 250MG |
¥1265.46 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 545899-1G |
3,5-dichlorobenzene-1,2-diol |
13673-92-2 | 97% | 1G |
¥3264.57 | 2022-02-24 | |
| Enamine | EN300-1599476-0.05g |
3,5-dichlorobenzene-1,2-diol |
13673-92-2 | 0.05g |
$816.0 | 2023-06-04 | ||
| Enamine | EN300-1599476-0.1g |
3,5-dichlorobenzene-1,2-diol |
13673-92-2 | 0.1g |
$855.0 | 2023-06-04 | ||
| Enamine | EN300-1599476-0.25g |
3,5-dichlorobenzene-1,2-diol |
13673-92-2 | 0.25g |
$893.0 | 2023-06-04 | ||
| Enamine | EN300-1599476-0.5g |
3,5-dichlorobenzene-1,2-diol |
13673-92-2 | 0.5g |
$933.0 | 2023-06-04 | ||
| Enamine | EN300-1599476-1.0g |
3,5-dichlorobenzene-1,2-diol |
13673-92-2 | 1g |
$971.0 | 2023-06-04 | ||
| Enamine | EN300-1599476-2.5g |
3,5-dichlorobenzene-1,2-diol |
13673-92-2 | 2.5g |
$1903.0 | 2023-06-04 | ||
| Enamine | EN300-1599476-5.0g |
3,5-dichlorobenzene-1,2-diol |
13673-92-2 | 5g |
$2816.0 | 2023-06-04 | ||
| Enamine | EN300-1599476-10.0g |
3,5-dichlorobenzene-1,2-diol |
13673-92-2 | 10g |
$4176.0 | 2023-06-04 |
3,5-dichlorobenzene-1,2-diol Related Literature
-
Hua Lei,Meixuan Wu,Fan Mo,Shilong Ji,Xiaoping Dong,Yanmin Jia,Feifei Wang,Zheng Wu Environ. Sci.: Nano 2021 8 1398
-
Leigh Aldous,Peter Comba,Serena DeBeer,Abhishek Dey,Apparao Draksharapu,Carole Duboc,Shinobu Itoh,Kenneth Karlin,Subrata Kundu,Rocío López Domene,Jean-Didier Maréchal,Shyamalava Mazumdar,Rabindranath Mukherjee,David Parker,Anca Pordea,Lawrence Que,Sankar Prasad Rath,Peter Sadler,Chivukula Sastri,Siegfried Schindler,Volker Schünemann,Sayam Sen Gupta,Edward I. Solomon,T. Daniel P. Stack Faraday Discuss. 2022 234 129
-
Tohru Wada,James T. Muckerman,Etsuko Fujita,Koji Tanaka Dalton Trans. 2011 40 2225
-
Dorcas Adenuga,Sifiso Skosana,Shepherd Tichapondwa,Evans Chirwa RSC Adv. 2021 11 36760
-
Jingqiang Pan,Xinyong Li,Qidong Zhao,Tingting Li,Moses Tade,Shaomin Liu J. Mater. Chem. C 2015 3 6025
13673-92-2 (3,5-dichlorobenzene-1,2-diol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk